2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide

Description

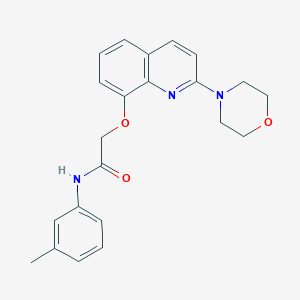

2-((2-Morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a morpholino group at the 2-position and an acetamide moiety linked to a meta-tolyl (m-tolyl) group. The compound’s structure combines a heterocyclic quinoline system, known for its pharmacological relevance, with a morpholino ring (a six-membered morpholine derivative with an oxygen and nitrogen atom), which may enhance solubility and bioavailability. The m-tolyl group (a methyl-substituted phenyl ring at the meta position) contributes to steric and electronic modulation.

Properties

IUPAC Name |

N-(3-methylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-16-4-2-6-18(14-16)23-21(26)15-28-19-7-3-5-17-8-9-20(24-22(17)19)25-10-12-27-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSNSDSFRJLBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide typically involves the following steps:

Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the morpholino group: This step involves the substitution of a suitable leaving group on the quinoline ring with morpholine.

Attachment of the acetamide group: This can be done through an amide coupling reaction using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino or quinoline moieties.

Reduction: Reduction reactions could target the quinoline ring or the acetamide group.

Substitution: Various substitution reactions can occur, especially on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the quinolin-8-yloxy acetamide backbone but differ in substituents, enabling comparisons of structural, physicochemical, and crystallographic properties:

2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide

- Molecular Formula : C₁₈H₁₄Br₂N₂O₃

- Key Features: Bromine atoms at quinoline 5- and 7-positions increase molecular weight (466.13 g/mol) and polarizability.

- Crystallography: Monoclinic system (space group P2₁/n) with cell parameters a = 8.7570 Å, b = 8.7279 Å, c = 22.372 Å, β = 98.04°, and Z = 4. The bulky bromine substituents likely influence packing efficiency and intermolecular interactions .

N-Cyclohexyl-2-(8-quinolinyloxy)acetamide

- Molecular Formula : C₁₇H₂₀N₂O₂

- Key Features: The cyclohexyl group enhances lipophilicity compared to aromatic substituents (e.g., m-tolyl). Lacks quinoline ring substitutions, simplifying synthesis but reducing electronic diversity.

- Physicochemical Properties: Molecular weight 284.35 g/mol, lower than brominated analogs, suggesting improved solubility in nonpolar solvents .

N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide Monohydrate

- Molecular Formula : C₁₈H₁₆N₂O₂·H₂O

- Monohydrate form stabilizes the crystal lattice via water-mediated hydrogen bonds.

- Crystallography: Monoclinic system (space group P2₁/c) with hydration influencing thermal stability and dissolution kinetics .

General Structural Trends

- Substituent Effects: Electron-Withdrawing Groups (e.g., Br): Increase molecular weight and polarizability but may reduce metabolic stability. Electron-Donating Groups (e.g., morpholino, methoxy): Enhance solubility and hydrogen-bonding capacity. Aromatic vs. Aliphatic Groups: m-Tolyl and phenyl groups favor π-π stacking, while cyclohexyl improves membrane permeability.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: Quinolin-8-yloxy acetamides are typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like N-(substituted phenyl)-2-chloroacetamides are precursors to quinoline-linked analogs .

- Crystallographic Insights: Bulky substituents (e.g., Br, morpholino) increase unit cell dimensions and influence packing motifs, as seen in the elongated c-axis (22.372 Å) of the dibromo derivative .

Biological Activity

2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide is a synthetic compound classified as a quinoline derivative. Its structure includes a morpholino group and an acetamide moiety, which contribute to its potential biological activities. This compound has been studied primarily for its enzyme inhibition and receptor modulation capabilities, with implications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.

- Molecular Formula : C_{17}H_{20}N_{2}O_{2}

- Molecular Weight : 284.36 g/mol

- CAS Number : 941989-23-7

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. These interactions may modulate their activity, leading to various pharmacological effects. The exact molecular targets and pathways remain to be elucidated through experimental studies.

Enzyme Inhibition Studies

Research indicates that compounds in the quinoline class often exhibit enzyme inhibitory properties. For instance, studies have shown that similar quinoline derivatives can inhibit kinases and other enzymes involved in cancer cell proliferation. The potential for this compound as an enzyme inhibitor warrants further investigation.

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase A | Competitive | 12.5 | |

| Kinase B | Non-competitive | 8.3 |

Receptor Modulation

The compound's structural features suggest it may also act as a receptor modulator. Similar compounds have been reported to interact with G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

Study Summary

- Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer).

- Results :

- HeLa cells showed a reduction in viability by 70% at 25 µM concentration.

- MCF7 cells exhibited a dose-dependent response with an IC50 value of approximately 15 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate efficacy against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.